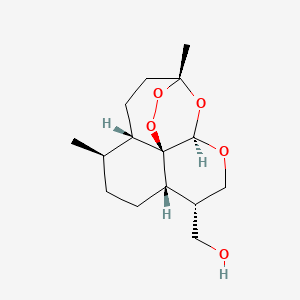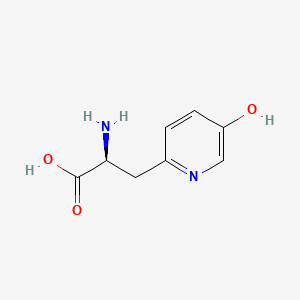
氮酪氨酸
描述
科学研究应用
Azatyrosine has a wide range of scientific research applications:
作用机制
Target of Action
Azatyrosine, also known as L-Azatyrosine, primarily targets the RAS superfamily . The RAS superfamily is involved in various receptor-kinase signaling cascades that regulate target gene expression and in turn modulate cell proliferation, differentiation, and apoptosis . Uncontrolled RAS signaling is closely related to tumorogenesis .
Mode of Action
Azatyrosine exhibits selective cytotoxicity towards ras-transformed NIH3T3 rat fibroblast cells . It incorporates into cellular proteins to replace tyrosine, resulting in labile phosphorylation signals that interrupt tumor signaling pathways . This unique property of Azatyrosine allows it to convert the ras-transformed phenotype to a normal phenotype .
Biochemical Pathways
Azatyrosine affects the RAS signaling pathway . Strategies targeting RAS activation, RAS post-translational modification, downstream effectors, or RAS–RAF protein interaction have yielded mixed results . Azatyrosine, by incorporating into cellular proteins and replacing tyrosine, interrupts these signaling pathways .
Pharmacokinetics
It has been noted that azatyrosine demonstrated poor intracellular bioavailability . This led to the design of azatyrosinamides, which had improved cell penetration and significant cytotoxicity selectively towards ras-transformed NIH3T3 cells .
Result of Action
The incorporation of Azatyrosine into proteins results in the conversion of transformed cells to cells with a normal phenotype . This is achieved by interrupting tumor signaling pathways .
Action Environment
It’s known that the simultaneous presence of a high concentration of tyrosine can reduce the cytotoxic effect of azatyrosine
生化分析
Biochemical Properties
Azatyrosine plays a crucial role in various biochemical reactions. It can be incorporated into peptide sequences, where it acts as a substrate or inhibitor for specific enzymes. For instance, azatyrosine has been identified as a substrate for elastase from Pseudomonas aeruginosa, an enzyme involved in nosocomial infections and cystic fibrosis . Additionally, azatyrosine interacts with tyrosyl-tRNA synthetase, where a mutant form of this enzyme can utilize azatyrosine more efficiently than tyrosine . This interaction highlights the potential of azatyrosine in protein biosynthesis and its incorporation into alloproteins.
Cellular Effects
Azatyrosine exerts significant effects on various cell types and cellular processes. It has been shown to convert ras- or raf-transformed NIH3T3 cells to a normal phenotype, indicating its role in reversing oncogenic transformations . Furthermore, azatyrosine inhibits the growth of c-erbB-2-transformed cells and induces normal cell morphology . These effects suggest that azatyrosine can influence cell signaling pathways, gene expression, and cellular metabolism, thereby restoring normal cellular functions.
Molecular Mechanism
The molecular mechanism of azatyrosine involves its interaction with specific biomolecules and enzymes. Azatyrosine binds to tyrosyl-tRNA synthetase, where a single point mutation in the enzyme enhances its specificity for azatyrosine over tyrosine . This binding interaction facilitates the incorporation of azatyrosine into proteins, leading to changes in gene expression and cellular functions. Additionally, azatyrosine inhibits the activation of c-Raf-1, c-Jun, and AP1, which are key components of cell signaling pathways . These molecular interactions underscore the potential of azatyrosine in modulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of azatyrosine have been observed to change over time. Azatyrosine exhibits stability under various conditions, allowing for its sustained activity in biochemical assays . Long-term studies have shown that azatyrosine can maintain its effects on cellular function, including the reversion of transformed cells to a normal phenotype
Dosage Effects in Animal Models
The effects of azatyrosine vary with different dosages in animal models. Studies have shown that azatyrosine can exert therapeutic effects at specific dosage levels, promoting the reversion of oncogenic transformations and inhibiting tumor growth . At higher doses, azatyrosine may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. Threshold effects and dose-response relationships need to be carefully evaluated to ensure the safe and effective use of azatyrosine in animal models.
Metabolic Pathways
Azatyrosine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into proteins. The mutant tyrosyl-tRNA synthetase enhances the efficiency of azatyrosine incorporation, thereby influencing metabolic flux and metabolite levels . Additionally, azatyrosine’s role as a substrate or inhibitor for specific enzymes, such as elastase, further underscores its involvement in metabolic processes . Understanding these metabolic pathways is crucial for elucidating the broader biochemical implications of azatyrosine.
Transport and Distribution
Azatyrosine is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects . The transport and distribution mechanisms of azatyrosine are essential for understanding its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of azatyrosine is influenced by targeting signals and post-translational modifications. Azatyrosine can be directed to specific compartments or organelles within the cell, where it interacts with biomolecules and enzymes to modulate cellular functions . Understanding the subcellular localization of azatyrosine is crucial for elucidating its precise role in cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Azatyrosine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acid derivatives using a rhodium complex of PROPRAPHOS . Another method includes coupling reactions of functionalized heterocycles with Schöllkopf reagent followed by acid hydrolysis . Additionally, coupling reactions of optically pure serine derivatives with functionalized halopyridines have been employed .
Industrial Production Methods: Industrial production of azatyrosine often utilizes chemoenzymatic strategies. For instance, the use of alpha-chymotrypsin in the preparation of enantiomerically pure azatyrosine has been reported . This method is efficient and yields high-purity products suitable for various applications.
化学反应分析
Types of Reactions: Azatyrosine undergoes several types of chemical reactions, including:
Oxidation: Azatyrosine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the azatyrosine molecule.
Substitution: Substitution reactions, particularly involving the hydroxyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of halogenating agents and bases.
Major Products: The major products formed from these reactions include various azatyrosine derivatives, which can have different biological activities and properties .
相似化合物的比较
Pyridylalanines: These compounds share structural similarities with azatyrosine and exhibit anti-inflammatory and contraceptive activities.
Azatyrosinamides: These derivatives have improved cell penetration and selective cytotoxicity towards ras-transformed cells compared to azatyrosine.
Uniqueness: Azatyrosine is unique due to its ability to incorporate into proteins and disrupt signaling pathways, making it a valuable tool in cancer research and therapy.
属性
IUPAC Name |
(2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZSEGPJAXTSFZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58525-82-9 | |
| Record name | Azatyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058525829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZATYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XTS2H0JH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of azatyrosine?
A1: Azatyrosine exerts its effects by being incorporated into proteins in place of tyrosine. [, , ] This substitution is thought to alter protein structure and function, leading to the observed phenotypic reversion in transformed cells. []
Q2: Does azatyrosine directly interact with oncogenes like Ras?
A2: Research suggests that azatyrosine functions downstream of Ras, meaning it doesn't directly bind or inhibit Ras activity. [] Studies show that azatyrosine doesn't affect GTP binding to Ras or alter total Ras protein levels. [] Instead, it disrupts downstream signaling cascades. [, , , ]
Q3: How does azatyrosine affect downstream signaling pathways in transformed cells?
A3: Azatyrosine has been shown to inhibit the activation of c-Raf-1 kinase by oncogenic c-ErbB-2. [, ] This inhibition leads to the inactivation of AP-1, a transcription factor involved in cell proliferation and survival. []
Q4: Does azatyrosine influence the cytoskeleton of transformed cells?
A4: Yes, azatyrosine can restore the formation of actin stress fibers in c-erbB-2 transformed cells, a characteristic feature of normal cells. [] This effect is linked to the restoration of rhoB gene expression, a gene that regulates actin stress fiber formation. []
Q5: How does the effect of azatyrosine on non-transformed cells differ from that on transformed cells?
A5: Azatyrosine exhibits a degree of selectivity towards transformed cells. While it effectively inhibits the growth of ras-transformed cells, it has minimal effect on the growth of their non-transformed counterparts. [, ] This suggests a specific vulnerability in the altered signaling pathways of transformed cells.
Q6: What is the molecular formula and weight of azatyrosine?
A6: The molecular formula of azatyrosine is C8H9N3O3. Its molecular weight is 195.17 g/mol.
Q7: Is there any available spectroscopic data for azatyrosine?
A7: While the provided research articles don't delve into detailed spectroscopic characterization, standard techniques like NMR and mass spectrometry can be employed for structural elucidation.
Q8: What is known about the stability of azatyrosine under various conditions?
A8: The provided research articles primarily focus on the biological activity of azatyrosine and do not provide detailed information regarding its stability under various conditions.
Q9: Does azatyrosine exhibit any catalytic properties?
A9: Based on the provided research articles, azatyrosine does not appear to possess intrinsic catalytic activity. Its mode of action primarily involves its incorporation into proteins and subsequent alteration of their functions.
Q10: Have there been any computational studies to understand the interactions of azatyrosine with its targets?
A10: One study utilized structural modeling to investigate the interaction of azatyrosine with a mutant tyrosyl-tRNA synthetase. [] This modeling revealed the proximity of a mutated residue to a key aspartic acid involved in tyrosyl-adenylate binding, providing insights into the altered substrate specificity of the enzyme. []
Q11: How do structural modifications of azatyrosine affect its activity?
A11: Research on azatyrosine derivatives, specifically azatyrosinamides, indicates that structural modifications can significantly influence activity. [] The study highlighted that certain azatyrosinamides exhibited greater cytotoxicity against cancer cells compared to azatyrosine itself. [] Increased lipophilicity was suggested as a contributing factor to this enhanced activity. []
Q12: What is known about the absorption, distribution, metabolism, and excretion of azatyrosine?
A12: The provided articles primarily focus on the cellular and molecular mechanisms of azatyrosine and do not delve deeply into its pharmacokinetic profile.
Q13: What in vitro and in vivo models have been used to study azatyrosine's efficacy?
A13: Researchers have utilized various models to investigate azatyrosine's effects. In vitro studies commonly employ transformed cell lines like NIH3T3 cells transformed with different oncogenes (ras, raf, c-erbB-2). [, , , , , , , , , , , ] Xenograft models in nude mice have been used to assess tumor growth inhibition by azatyrosine and its derivatives. [, , ] Furthermore, Xenopus laevis oocytes have served as a model system to investigate the impact of azatyrosine on Ras-dependent cell maturation. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



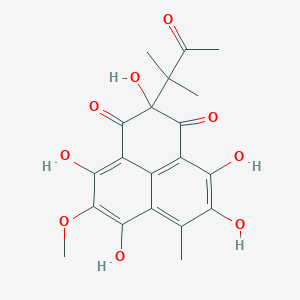
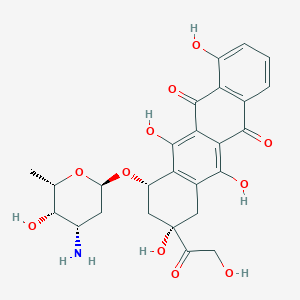
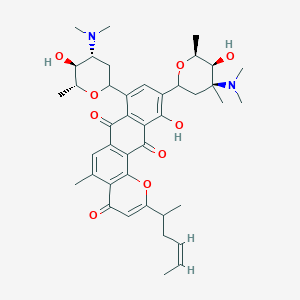


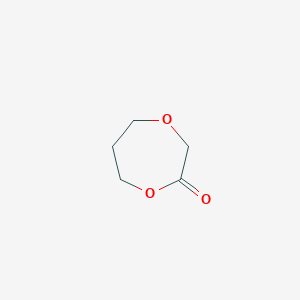

![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
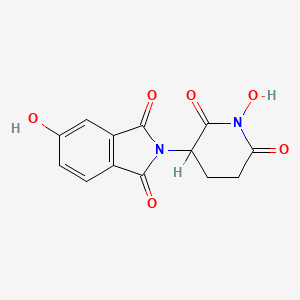
![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)


